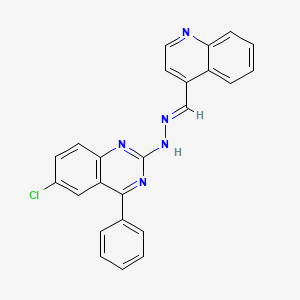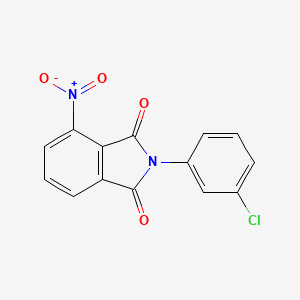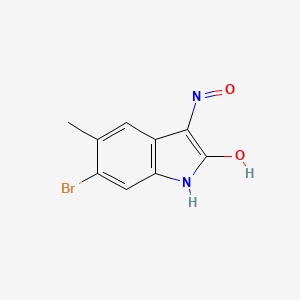
N-(2,4-dimethylphenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine, also known as PD0325901, is a potent and selective inhibitor of mitogen-activated protein kinase (MAPK) kinase (MEK) 1 and 2. It was first synthesized in 2003 and has since become an important tool for studying the role of the MAPK pathway in various biological processes.
Applications De Recherche Scientifique
Synthesis and Applications in Optoelectronic Materials
N-(2,4-dimethylphenyl)-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine, as part of the pyrimidine derivatives, has garnered attention in the field of optoelectronic materials. Extensive research has highlighted its utility in the synthesis and application of quinazoline derivatives for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. Such derivatives exhibit significant electroluminescent properties, making them pivotal in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Additionally, pyrimidine derivatives have shown potential as photosensitizers for dye-sensitized solar cells, underscoring their importance in the advancement of optoelectronic technologies (Lipunova et al., 2018).
Chemical and Pharmacological Interest
The chemical structure of this compound, particularly the morpholine ring, plays a crucial role in pharmacological research. Morpholine derivatives are known for their wide spectrum of pharmacological activities. The morpholine moiety, present in various organic compounds, has been extensively explored for its pharmacological significance. Research indicates that such derivatives hold a broad spectrum of pharmacological profiles, making them candidates for further exploration in drug development. This includes potential activities in central nervous system (CNS) drugs, highlighting the importance of the morpholine and pyrimidine structures in medicinal chemistry (Asif & Imran, 2019).
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-6-methyl-2-morpholin-4-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-12-4-5-15(13(2)10-12)19-16-11-14(3)18-17(20-16)21-6-8-22-9-7-21/h4-5,10-11H,6-9H2,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXHQPJPZZIBKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=C2)C)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]thiomorpholine](/img/structure/B5564554.png)

![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5564573.png)
![5-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5564580.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5564588.png)
![4-bromo-2-{2-[(3,3-diphenylcyclobutyl)carbonyl]carbonohydrazonoyl}phenyl 3-(2-furyl)acrylate](/img/structure/B5564594.png)
![2-[(5-methylpyrazin-2-yl)methyl]-8-(morpholin-4-ylacetyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5564597.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]benzamide](/img/structure/B5564601.png)

![N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B5564623.png)
![5-[(9-ethyl-1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodec-4-yl)methyl]-N-methyl-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5564628.png)
![4-[(4-isopropylbenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5564634.png)
![N-(2,5-difluorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5564635.png)
